5-chloro-2-phenoxyphenol
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Overview
Description
5-chloro-2-phenoxyphenol: is an organic compound with the molecular formula C12H9ClO2 . It is a derivative of phenol, where a chlorine atom is substituted at the 5th position and a phenoxy group at the 2nd position of the phenol ring. This compound is known for its antibacterial properties and is used in various applications, including personal care products and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-chloro-2-phenoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-phenoxyphenol with chlorine gas under controlled conditions to introduce the chlorine atom at the 5th position . Another method involves the reaction of 5-chlorophenol with phenol in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors . These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of nitro and sulfonic acid derivatives.
Scientific Research Applications
5-chloro-2-phenoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its antibacterial properties and potential use in antimicrobial formulations.
Medicine: It is investigated for its potential therapeutic effects, including its use in disinfectants and antiseptics.
Industry: It is used in the production of plastics, adhesives, and coatings due to its stability and reactivity
Mechanism of Action
The antibacterial action of 5-chloro-2-phenoxyphenol is primarily due to its ability to disrupt bacterial cell membranes and inhibit the synthesis of essential macromolecules. It targets multiple sites within the bacterial cell, including the cell wall and cytoplasmic membrane, leading to cell lysis and death. Additionally, it inhibits the enzyme enoyl-acyl carrier protein reductase , which is crucial for fatty acid synthesis in bacteria .
Comparison with Similar Compounds
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol): Similar structure but with additional chlorine atoms, leading to enhanced antibacterial activity.
2-phenoxyphenol: Lacks the chlorine atom, resulting in different reactivity and applications.
5-chlorophenol: Lacks the phenoxy group, leading to different chemical properties and uses
Uniqueness: 5-chloro-2-phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a phenoxy group makes it a versatile compound with applications in various fields, from industrial chemistry to biomedical research .
Properties
CAS No. |
3489-83-6 |
---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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